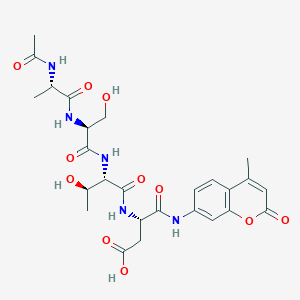

Ac-Ala-Ser-Thr-Asp-AMC

Description

Contextualizing Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are indispensable tools in modern enzymology for the continuous and sensitive detection of protease activity. nih.gov These molecules are designed with a specific peptide sequence that is recognized and cleaved by a target protease. This peptide sequence is linked to a fluorophore, a molecule that emits light upon excitation, which is in turn attached to a quencher group. In the intact substrate, the quencher absorbs the fluorescence emitted by the fluorophore through a process called Förster Resonance Energy Transfer (FRET).

The core principle of these substrates lies in the enzymatic cleavage of the peptide bond between the peptide and the fluorophore-quencher pair. rndsystems.com This cleavage event separates the fluorophore from the quencher, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time using a spectrofluorometer, allowing for the precise measurement of enzyme kinetics. rndsystems.com The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as the fluorogenic leaving group is a well-established method for determining protease specificity. nih.gov Cleavage of the anilide bond liberates the fluorogenic AMC group, enabling the straightforward determination of cleavage rates for individual substrates. nih.gov

The versatility of fluorogenic substrates is further enhanced by the ability to modify the peptide sequence, allowing for the development of highly specific probes for a wide range of proteases. This specificity is crucial, especially when working with complex biological samples like cell lysates, where multiple proteases may be present. rndsystems.com

Evolution and Significance of Synthetic Peptidic Probes in Biochemical Research

The development of synthetic peptidic probes represents a significant advancement in biochemical research. Early methods for studying protease activity often relied on cumbersome techniques such as protein sequencing or gel-based assays. The advent of solid-phase peptide synthesis revolutionized the field, enabling the routine production of custom peptides. This technology has made it practical to synthesize larger and more complex peptides, which has, in turn, transformed research in biology, biochemistry, and drug development. peptide.com

The ability to create synthetic peptides that mimic natural protein substrates has been a pivotal development. chemimpex.com These probes allow researchers to investigate the substrate specificity of proteases in a controlled and reproducible manner. The evolution of these probes has led to the creation of combinatorial libraries of fluorogenic substrates, which can be used to rapidly profile the specificity of a protease against a vast number of potential cleavage sites. nih.gov This high-throughput approach has accelerated the identification of optimal substrates and the design of potent and selective inhibitors.

Furthermore, the incorporation of various modifications, such as different fluorophores and quenchers, has expanded the utility of these probes. For instance, the use of the fluorogenic leaving group 7-amino-4-carbamoylmethylcoumarin (ACC) has been shown to provide enhanced fluorescence yield compared to AMC, allowing for more sensitive detection of proteolytic activity. nih.gov The continuous innovation in the design and synthesis of peptidic probes continues to drive progress in our understanding of protease function and their roles in health and disease.

Overview of Ac-Ala-Ser-Thr-Asp-AMC’s Role in Protease Characterization

This compound is a synthetic tetrapeptide that serves as a fluorogenic substrate for specific proteases, most notably certain members of the caspase family of cysteine proteases. hongtide.com The peptide sequence, Ala-Ser-Thr-Asp, is designed to mimic the cleavage sites of these enzymes. The N-terminus is acetylated (Ac) to prevent unwanted reactions, and the C-terminal aspartic acid is conjugated to 7-amino-4-methylcoumarin (AMC).

This compound is utilized in a variety of biochemical assays to measure enzyme activity and to screen for potential inhibitors. chemimpex.com In the presence of a protease that recognizes the ASTD sequence, the amide bond between the aspartate residue and the AMC molecule is cleaved. This releases the highly fluorescent AMC group, resulting in a measurable increase in fluorescence that is directly proportional to the rate of substrate cleavage. nih.govbdbiosciences.com

While this compound is a useful tool, its specificity is a key consideration. Research has shown that it can be screened against various proteases to determine their substrate preferences. For example, in a study profiling the substrate specificity of the parasite cysteine protease tbcatB, Ac-ASTD-AMC was among the substrates tested. Interestingly, while it did show a low rate of turnover (kcat), a Michaelis-Menten constant (Km) value could not be determined, suggesting poor binding to that particular enzyme. nih.gov This highlights the importance of empirical testing to validate the utility of a given substrate for a specific protease.

The primary application of this compound lies in its use as a research tool for studying enzyme kinetics and for high-throughput screening in drug discovery programs aimed at identifying novel protease inhibitors. chemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRISNLICFCDOG-APVFFDMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Paradigms for Enzymatic Characterization Using Ac Ala Ser Thr Asp Amc

Quantitative Fluorometric Assay Development for Protease Activity

Fluorometric assays utilizing substrates like Ac-Ala-Ser-Thr-Asp-AMC are widely employed for their high sensitivity and suitability for high-throughput screening. nih.gov The development of a robust assay is contingent on understanding the underlying principles of fluorescence detection and optimizing the reaction conditions.

The utility of this compound as a protease substrate is centered on the fluorogenic properties of its C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) group. caymanchem.comthermofisher.comsigmaaldrich.com When the AMC moiety is linked to the peptide via an amide bond, its fluorescence is significantly quenched. nih.govcaymanchem.com Upon enzymatic hydrolysis of this amide bond by a protease, the free AMC is released into the solution. nih.govcaymanchem.comnih.gov This release results in a substantial increase in fluorescence intensity, which can be monitored in real-time. iris-biotech.de

The fluorescence of the liberated AMC is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme under appropriate assay conditions. nih.gov The detection of this signal is typically performed using a spectrofluorometer with excitation and emission wavelengths specific for AMC.

| Property | Wavelength (nm) |

| Excitation Maximum | ~345-380 |

| Emission Maximum | ~445-460 |

This table outlines the typical excitation and emission maxima for free 7-Amino-4-methylcoumarin (AMC), which may vary slightly depending on the specific buffer conditions. caymanchem.comsigmaaldrich.com

To ensure accurate and reproducible measurements of protease activity using this compound, the optimization of several reaction parameters is crucial. These parameters can significantly influence the rate of enzymatic hydrolysis.

Key parameters for optimization include:

pH: The optimal pH for enzymatic activity should be determined, as it can affect the ionization state of both the enzyme's active site residues and the substrate.

Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for the hydrolysis of this compound should be established to maximize the reaction rate without causing enzyme denaturation.

Enzyme Concentration: The concentration of the protease should be chosen to ensure that the initial rate of reaction is linear over the desired time course.

Substrate Concentration: The concentration of this compound will influence the reaction kinetics, as described by the Michaelis-Menten equation.

Buffer Composition: The choice of buffer and the presence of any necessary cofactors or salts should be optimized to support maximal enzyme activity.

A systematic approach, such as varying one parameter at a time while keeping others constant, is typically employed to determine the optimal conditions for the hydrolysis of this compound by a specific protease. mdpi.comcabidigitallibrary.org

Enzyme Kinetics Analysis with this compound as Substrate

This compound is a valuable tool for investigating the kinetic properties of proteases. By measuring the rate of AMC release at various substrate concentrations, key kinetic parameters can be determined.

The relationship between the initial reaction velocity (v) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. khanacademy.orgmit.edu For the hydrolysis of this compound, the initial rate of AMC fluorescence increase is measured at a range of substrate concentrations.

The Michaelis constant (K_m) and the catalytic rate constant (k_cat) are fundamental parameters that characterize an enzyme's interaction with its substrate. mit.edu

K_m (Michaelis Constant): This represents the concentration of this compound at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the affinity of the enzyme for the substrate.

k_cat (Catalytic Constant or Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. mit.edu

These parameters are typically determined by fitting the experimental data of reaction velocity versus substrate concentration to the Michaelis-Menten equation using non-linear regression analysis.

| Parameter | Description |

| K_m | Substrate concentration at ½ V_max; reflects substrate binding affinity. |

| k_cat | Turnover number; measures the catalytic efficiency of the enzyme. |

| k_cat/K_m | Specificity constant; represents the overall catalytic efficiency of the enzyme for a particular substrate. mit.edu |

This interactive table summarizes the key Michaelis-Menten parameters that can be determined using this compound.

Kinetic analyses using this compound can be conducted under both steady-state and pre-steady-state conditions to provide a more comprehensive understanding of the enzymatic mechanism.

Pre-Steady-State Kinetics: This technique focuses on the initial moments of the enzymatic reaction, before the steady state is reached. mit.edunih.govnotesforbiology.com Pre-steady-state analysis can reveal information about individual steps in the reaction mechanism, such as substrate binding, conformational changes, and the chemical step of bond cleavage. notesforbiology.com Techniques like stopped-flow spectroscopy are often required to monitor the rapid changes that occur in the pre-steady-state phase. notesforbiology.com

Substrate Specificity Profiling Methodologies

This compound can be utilized within broader methodologies aimed at profiling the substrate specificity of a protease. While this individual substrate provides information about cleavage after an aspartate residue, its true power in specificity profiling is realized when used in the context of substrate libraries.

One common approach is the use of combinatorial fluorogenic substrate libraries. nih.govnih.gov In this method, a large number of different peptide-AMC substrates are synthesized, where the amino acid residues at various positions (e.g., P1, P2, P3, P4) are systematically varied. nih.govsinica.edu.tw The protease of interest is then incubated with this library, and the rate of AMC release from each substrate is measured.

By comparing the hydrolysis rates of this compound to other substrates in the library, a detailed profile of the protease's preferred cleavage sequence can be generated. nih.gov This information is invaluable for understanding the biological role of the protease and for the design of specific inhibitors or novel substrates. nih.gov Microarray-based formats can also be used for high-throughput profiling of protease specificity using such libraries. sinica.edu.twresearchgate.net

Application of Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) are a powerful technology for rapidly determining the substrate specificity of a protease. nih.gov This method involves screening a protease against a library of peptides where one position is fixed with a specific amino acid, while the other positions are composed of a mixture of amino acids. nih.gov By measuring the rate of cleavage for each sub-library, a profile of the preferred amino acids at each subsite (P4, P3, P2, P1) can be generated.

In a study characterizing the cysteine protease tbcatB from Trypanosoma brucei, a parasite responsible for African sleeping sickness, a PS-SCL was utilized to determine its P1-P4 substrate specificity profile. nih.gov Following the library screening which revealed the optimal cleavage sequence for tbcatB, a series of individual, commercially available peptide substrates, including this compound, were selected to test the predictive power of the determined profile. nih.gov The use of this compound in this context serves as a validation step, confirming the preferences identified through the high-throughput library screen with a discrete, defined sequence.

Mapping P1-P4 Subsite Preferences of Proteases

The interaction between a protease and its substrate is governed by the complementarity of the substrate's amino acid residues (P positions) to the enzyme's binding pockets (S positions). This compound, with its sequence P4-Ala, P3-Ser, P2-Thr, and P1-Asp, provides a specific combination to probe the S4-S1 subsites of a given protease.

In the characterization of tbcatB, the PS-SCL screen indicated a preference for certain residues at each subsite. nih.gov To validate these findings, the enzymatic kinetics of tbcatB with this compound were determined. nih.gov The efficiency of cleavage of this peptide provides direct insight into how well the Ala-Ser-Thr-Asp sequence fits the binding pockets of the enzyme.

The kinetic parameters for the hydrolysis of this compound by tbcatB were measured and are detailed in the table below. nih.gov These values offer a quantitative measure of the enzyme's affinity for and catalytic efficiency towards this specific P1-P4 sequence.

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | >300 | 0.003 | 10 |

Kinetic parameters for the hydrolysis of this compound by the protease tbcatB. nih.gov

Characterization of Extended Subsite Specificity

Understanding the extended subsite specificity of a protease, beyond the primary P1 residue, is crucial for developing selective inhibitors and probes. The use of defined peptide substrates like this compound allows for the fine-tuning of the specificity map generated by methods such as PS-SCL.

The study of tbcatB demonstrated this principle by using a panel of tetra- and pentapeptide AMC substrates to confirm the specificity profile. nih.gov The kinetic data obtained from this compound, when compared to other tested peptides, helps to build a more comprehensive picture of the enzyme's requirements across the P4 to P1 positions. nih.gov For tbcatB, the relatively low catalytic efficiency (kcat/Km) for this compound, particularly when compared to optimal substrates identified in the same study, suggests that the Ala-Ser-Thr-Asp sequence is a poor match for the enzyme's subsites. nih.gov This finding is as informative as identifying a preferred sequence, as it helps to define the negative constraints on substrate recognition and contributes to a more complete understanding of the protease's extended subsite specificity.

Dissecting Protease Specific Interactions and Catalysis Via Ac Ala Ser Thr Asp Amc

Analysis of Caspase Activity and Selectivity

Caspases, a family of cysteine-aspartic proteases, play critical roles in apoptosis and inflammation. The specificity of these enzymes is dictated by the amino acid sequence of their substrates, particularly the four residues N-terminal to the cleavage site (P4-P1). The P1 position for caspases is strictly an aspartic acid residue.

Interrogating Caspase-3/7, Caspase-8, and Caspase-9 Activities

Effector caspases like caspase-3 and caspase-7 are known to have a strong preference for a DEVD (Asp-Glu-Val-Asp) sequence. Initiator caspases such as caspase-8 and caspase-9 also have distinct preferences, typically IETD (Ile-Glu-Thr-Asp) for caspase-8 and LEHD (Leu-Glu-His-Asp) for caspase-9. The Ala-Ser-Thr sequence in Ac-Ala-Ser-Thr-Asp-AMC deviates significantly from these optimal recognition motifs. This suggests that while some level of cleavage might occur due to the requisite P1 aspartate, the catalytic efficiency would likely be low compared to preferred substrates. Further empirical studies are required to quantify the precise kinetic parameters (Km and kcat) for these interactions.

Differentiation from Other Aspartate-Specific Proteases

The stringent requirement for an aspartate residue at the P1 position is a hallmark of caspases. nih.gov However, other proteases, such as the serine protease granzyme B, also exhibit this specificity. Granzyme B, a key component of cytotoxic T lymphocyte-mediated cell death, is known to cleave substrates after an aspartate residue. Legumain, a cysteine protease, can also cleave after aspartic acid residues under acidic conditions. nih.gov

The substrate sequence of this compound can be utilized to distinguish between these different classes of aspartate-specific proteases. The recognition of the P4-P2 residues (Ala-Ser-Thr) by the active site of a given protease will determine the efficiency of cleavage. Therefore, by comparing the cleavage rates of this compound with other aspartate-P1 substrates, researchers can begin to build a specificity profile for a particular enzyme and differentiate its activity from that of other proteases with similar P1 requirements.

Investigation of Other Protease Classes (e.g., Cysteine Proteases, Serine Proteases)

The utility of this compound extends beyond the study of caspases, as it has been shown to be a substrate for other classes of proteases. This allows for a broader investigation of protease specificity and catalytic mechanisms across different enzyme families.

Substrate Recognition Patterns

Research has demonstrated that this compound can be cleaved by the cysteine protease tbcatB, a cathepsin B-like protease from the parasite Trypanosoma brucei. nih.govescholarship.org This indicates that the active site of tbcatB can accommodate the Ala-Ser-Thr sequence in the P4-P2 positions. The ability of a cysteine protease to recognize and cleave a substrate with a P1 aspartate highlights the overlapping specificities that can exist between different protease families. The recognition of this substrate is not limited to cysteine proteases, as the general structure of a tetrapeptide linked to AMC is a common motif for assaying various serine proteases as well. nih.gov The specific amino acid sequence, however, dictates the selectivity for particular enzymes within this class.

Catalytic Efficiency across Enzyme Families

Kinetic analysis of the interaction between this compound and the cysteine protease tbcatB has provided quantitative data on its catalytic efficiency. These findings allow for a direct comparison of how efficiently different proteases can process this particular substrate.

Kinetic Parameters of this compound with tbcatB

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|

| tbcatB | 140 | 0.09 | 640 | nih.gov |

Elucidation of Proteolytic Cleavage Mechanisms

The cleavage of this compound by a protease follows a well-established mechanism for fluorogenic substrates of this type. The process is initiated by the binding of the peptide portion of the substrate to the active site of the enzyme. The specificity of this binding is determined by the interactions between the amino acid side chains of the substrate (P4-P1) and the corresponding binding pockets (S4-S1) of the protease.

Once the substrate is properly positioned in the active site, the catalytic machinery of the protease facilitates the hydrolysis of the amide bond between the P1 aspartate residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. nih.gov For cysteine proteases, this involves a nucleophilic attack by the active site cysteine residue on the carbonyl carbon of the scissile bond. In serine proteases, a similar attack is carried out by the active site serine.

The cleavage of this bond results in the release of the AMC fluorophore. In its free form, AMC exhibits distinct fluorescence properties compared to when it is conjugated to the peptide. Specifically, free AMC has an excitation maximum around 340-350 nm and an emission maximum around 440-460 nm. This increase in fluorescence upon substrate cleavage can be monitored in real-time using a fluorometer, allowing for the sensitive and continuous measurement of enzyme activity. The rate of AMC release is directly proportional to the rate of substrate hydrolysis, enabling the determination of key kinetic parameters such as Km and kcat.

Applications of Ac Ala Ser Thr Asp Amc in Cellular and Molecular Biology Research

Monitoring Apoptotic Pathways through Caspase Activation

Apoptosis, or programmed cell death, is a fundamental biological process orchestrated by a family of cysteine proteases known as caspases. thermofisher.comsigmaaldrich.com Caspases are synthesized as inactive zymogens and become activated in a proteolytic cascade in response to pro-apoptotic signals. nih.gov A key feature of caspases is their exquisite specificity for cleaving target proteins after an aspartic acid (Asp) residue. nih.govnih.gov

Ac-Ala-Ser-Thr-Asp-AMC leverages this specificity to function as a substrate for certain caspases or other proteases with similar cleavage preferences. The induction of apoptosis leads to the activation of these enzymes, which then cleave the substrate. The rate of AMC release, measured by an increase in fluorescence, serves as a direct indicator of enzyme activity and, by extension, a quantitative measure of apoptosis induction. nih.gov This method allows researchers to monitor the progression of apoptosis and assess the efficacy of various stimuli in triggering this cellular pathway.

The utility of this compound is demonstrated in various experimental models designed to study apoptosis under controlled conditions.

In Vitro Models: In laboratory settings, apoptosis is commonly induced in cultured cell lines using a variety of stimuli. For instance, cancer cell lines (e.g., Jurkat, HeLa) can be treated with chemotherapeutic agents, radiation, or signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) to initiate the apoptotic cascade. Following treatment, cell lysates are prepared and incubated with this compound. The resulting fluorescence is measured over time using a fluorometer or plate reader to quantify caspase activity. This approach is widely used to screen for pro-apoptotic or anti-apoptotic effects of new compounds. nih.gov

Ex Vivo Models: The substrate can also be used in ex vivo studies involving primary cells or tissue explants. For example, immune cells can be isolated from blood and treated with stimuli to induce apoptosis, or tissue biopsies can be cultured and exposed to cytotoxic agents. nih.gov Analyzing lysates from these samples with this compound provides insights into how specific cell types or tissues respond to apoptotic signals outside of the whole organism but in a more physiologically relevant context than immortalized cell lines.

A critical aspect of apoptosis research is linking biochemical events, such as enzyme activation, to the observable physical and molecular changes in the cell, known as cellular phenotypes. sigmaaldrich.com The enzymatic activity measured by the cleavage of this compound is frequently correlated with other hallmark indicators of apoptosis to provide a comprehensive picture of the cell death process.

These correlations are often established using multi-parametric analysis, where cells are assessed for several apoptotic markers simultaneously. For example, an increase in protease activity detected with this compound can be directly compared with:

Phosphatidylserine (PS) Exposure: The translocation of PS from the inner to the outer leaflet of the plasma membrane, detected by Annexin V staining. nih.gov

DNA Fragmentation: The cleavage of genomic DNA into characteristic fragments, often visualized using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. nih.gov

Morphological Changes: Cellular changes such as membrane blebbing, cell shrinkage, and the formation of apoptotic bodies, observed via microscopy. nih.gov

The table below illustrates a representative experiment correlating protease activity with other apoptotic markers in a cancer cell line treated with a pro-apoptotic drug.

| Treatment Condition | Relative Protease Activity (Fluorescence Units) | Annexin V Positive Cells (%) | TUNEL Positive Cells (%) |

|---|---|---|---|

| Untreated Control | 105 ± 12 | 4.5 ± 0.8% | 1.2 ± 0.3% |

| Pro-Apoptotic Drug (10 µM) | 850 ± 45 | 65.7 ± 4.2% | 58.9 ± 3.5% |

| Pro-Apoptotic Drug + Inhibitor | 150 ± 20 | 10.2 ± 1.5% | 8.1 ± 1.1% |

This table presents hypothetical data for illustrative purposes.

Role in Enzyme Inhibitor Screening and Discovery

Beyond studying apoptosis, this compound is a critical reagent in the field of drug discovery, specifically for identifying and characterizing enzyme inhibitors. chemimpex.com Proteases are implicated in a wide range of diseases, including cancer, inflammatory disorders, and viral infections, making them attractive targets for therapeutic intervention.

The assay principle is straightforward: the enzymatic reaction is run in the presence of a potential inhibitor. If the compound effectively blocks the protease's active site, it will prevent the cleavage of this compound, resulting in a significantly reduced or absent fluorescent signal. This method is highly adaptable for high-throughput screening (HTS), where large libraries containing thousands of chemical compounds can be rapidly tested to identify potential drug candidates. nih.govnih.gov

The search for new drugs often begins with HTS campaigns to identify "hits"—compounds that display the desired inhibitory activity in an initial screen. researchgate.net In a typical HTS setup using this compound, a specific protease is incubated with the substrate in the wells of a microplate. Compounds from a chemical library are added to individual wells, and the fluorescence is monitored. Wells that remain dark or show low fluorescence indicate the presence of an effective inhibitor.

The table below shows representative data from a primary HTS run to identify inhibitors of a target protease.

| Compound ID | Concentration Tested | Protease Activity (% of Control) | Classification |

|---|---|---|---|

| Control (No Inhibitor) | N/A | 100% | N/A |

| Cmpd-001 | 10 µM | 98.5% | Inactive |

| Cmpd-002 | 10 µM | 8.2% | Hit |

| Cmpd-003 | 10 µM | 55.1% | Inactive |

| Cmpd-004 | 10 µM | 12.5% | Hit |

This table presents hypothetical data for illustrative purposes. "Hits" are typically defined by a certain threshold of inhibition (e.g., >80%).

Once initial hits are identified, they undergo further investigation to confirm their activity and determine their potential for development into a drug. A crucial part of this process is the Structure-Activity Relationship (SAR) study. mdpi.com SAR studies involve the systematic chemical modification of the hit compound to understand which parts of its structure are essential for its inhibitory effect.

Chemists synthesize a series of analogues of the hit compound, making small changes to its structure, and then test each new analogue for its ability to inhibit the target protease using the this compound assay. This process helps to:

Identify the key chemical groups (pharmacophore) responsible for binding to the enzyme.

Optimize the compound's potency (the concentration required for inhibition).

Improve other properties like selectivity and metabolic stability.

The table below provides an example of an SAR study on a hypothetical hit compound ("Lead-01"), where different parts of the molecule (R1, R2) are modified. The inhibitory potency is often expressed as the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | R1 Group Modification | R2 Group Modification | IC₅₀ (nM) |

|---|---|---|---|

| Lead-01 (Hit) | -CH₃ (Methyl) | -H (Hydrogen) | 850 |

| Analogue 1.1 | -CH₂CH₃ (Ethyl) | -H (Hydrogen) | 620 |

| Analogue 1.2 | -Phenyl | -H (Hydrogen) | 95 |

| Analogue 2.1 | -Phenyl | -F (Fluoro) | 45 |

| Analogue 2.2 | -Phenyl | -Cl (Chloro) | 52 |

This table presents hypothetical data for illustrative purposes, demonstrating how modifications to the lead structure can improve inhibitory potency.

Advanced Considerations in the Rational Design and Synthesis of Peptidic Fluorescent Probes

Principles of Solid-Phase Peptide Synthesis (SPPS) for Ac-Ala-Ser-Thr-Asp-AMC Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides like this compound and its derivatives in a controlled, efficient, and scalable manner. bachem.com The process involves the stepwise assembly of amino acids on an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration. bachem.comgoogle.comlsu.edu

The synthesis is typically carried out from the C-terminus to the N-terminus. nih.gov For the Ala-Ser-Thr-Asp peptide backbone, the process would begin with the C-terminal amino acid, aspartic acid (Asp), being anchored to the solid support. Subsequent cycles involve the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid in the sequence (Threonine, then Serine, then Alanine). bachem.com The choice of solid support, linkers connecting the peptide to the resin, and protecting groups for the amino acid side chains are all critical for a successful synthesis. nih.gov

Key Steps in SPPS:

Resin Selection and Loading: The choice of resin and linker dictates the C-terminal functionality (acid or amide) and the conditions required for the final cleavage of the peptide from the support. bachem.comnih.gov

Deprotection: The temporary Nα-protecting group (most commonly the Fmoc group) is removed from the resin-bound amino acid to expose a free amine for the next coupling step. bachem.com

Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the growing peptide chain. bachem.com

Washing: The resin is washed thoroughly to remove excess reagents and by-products. bachem.com

Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). peptide.com

The N-terminal acetylation of the peptide, which adds an acetyl group (–COCH₃) to the final alanine residue, is a critical modification. This step neutralizes the positive charge of the N-terminal amine at physiological pH, which can increase the peptide's stability against degradation by aminopeptidases and better mimic the structure of a segment within a larger protein. peptide.comlifetein.com Acetylation is typically performed as the final step on the fully assembled peptide while it is still attached to the solid-phase resin. lifetein.com

Several reagents can be employed for on-resin acetylation, each with distinct characteristics.

| Acetylation Reagent | Typical Conditions | Advantages | Notes |

| Acetic Anhydride | Acetic anhydride and a base (e.g., pyridine or DIPEA) in a solvent like DMF or DCM. | Widely used, effective, and relatively inexpensive. lifetein.com | The most common method for routine acetylation. |

| Acetyl Chloride (AcCl) | AcCl with a base. Often used in liquid-phase but can be adapted for solid-phase. google.com | Highly reactive. google.com | Conditions must be carefully controlled to avoid side reactions. |

| Malonic Acid | Used as a precursor for the in situ formation of a reactive ketene intermediate. rsc.org | Highly efficient, proceeds at room temperature, and gives high yields irrespective of peptide sequence or conformation. rsc.orgresearchgate.net | Offers a milder and often more effective alternative to traditional methods. rsc.org |

A specialized acetylating reagent, 2-acetoxy-3-benzyl-5-methyl-6-isobutylpyrazine, has been developed to acetylate amino groups without affecting the hydroxyl groups of tyrosine, serine, or threonine residues. nih.gov

Incorporating the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorescent tag at the C-terminus is essential for creating a fluorogenic substrate. When the peptide is intact, the fluorescence of the AMC group is quenched. Upon cleavage of the amide bond between aspartic acid and AMC by a specific protease, the free AMC is released, resulting in a quantifiable increase in fluorescence. echelon-inc.com

There are two primary strategies for incorporating the AMC group during SPPS:

Pre-Coupling to the First Amino Acid: The AMC molecule is first coupled to the carboxyl group of the C-terminal amino acid (Asp) in solution. This Asp-AMC conjugate is then purified and used as the starting building block for the solid-phase synthesis. This method ensures a clean and well-defined starting point for the peptide assembly.

Use of Specialized Resins: Amide-forming resins, such as Rink Amide or Sieber resins, are widely used. peptide.com When the peptide synthesis is complete, the final cleavage step with a strong acid simultaneously releases the peptide from the resin with a C-terminal amide functionality. researchgate.net While this produces a simple C-terminal amide (-CONH₂), direct incorporation of the bulkier AMC group typically requires the pre-coupling approach for efficiency and purity.

Rational Peptide Sequence Modification for Tailored Specificity

The amino acid sequence of a peptide substrate, such as Ala-Ser-Thr-Asp, is the primary determinant of its specificity for a particular protease. nih.gov Proteases recognize and cleave specific peptide bonds based on the amino acid residues at and around the cleavage site (termed P4, P3, P2, P1, P1', P2', etc.). Rational modification of the this compound sequence allows for the development of new probes with altered or enhanced specificity for different target enzymes.

Altering the amino acid sequence can have a profound impact on how a protease recognizes and cleaves the substrate. Key strategies and their effects are summarized below.

| Modification Strategy | Description | Impact on Protease Recognition | Example Application |

| Side Chain Modification | Substituting one amino acid for another with a different side chain (e.g., changing size, charge, or hydrophobicity). | Can dramatically increase or decrease cleavage efficiency. For instance, introducing a negatively charged residue like Asp at the P4 position can completely prevent cleavage by some proteases. researchgate.net | Fine-tuning substrate selectivity for a specific member of a protease family. |

| Incorporation of D-Amino Acids | Replacing a standard L-amino acid with its D-enantiomer. | Increases resistance to proteolysis as proteases are stereospecific and evolved to recognize L-amino acids. mdpi.comyoutube.com This can significantly enhance the probe's stability. mdpi.com | Creating protease-resistant peptide drugs or long-lasting enzyme inhibitors. |

| Backbone Modification | Introducing non-natural amino acids, such as beta-amino acids, into the peptide backbone. | Imparts resistance to proteases without drastically altering the side-chain presentation. youtube.com | Enhancing the in-vivo half-life of peptide-based molecules. |

Studies have shown that even subtle changes can have significant effects. For example, substituting the glycine residue at a signal peptide cleavage site with serine had no effect, but substitution with larger residues like valine or leucine resulted in the accumulation of the unprocessed precursor protein, demonstrating a strict size limitation at the recognition site. nih.gov

The this compound sequence is a known fluorogenic substrate for murine caspase-7. hongtide.com By systematically substituting the amino acids in the tetrapeptide sequence, a wide array of probes targeting other proteases, particularly other members of the caspase family, have been developed. The caspase family of proteases has a strong preference for cleaving after an aspartic acid residue (at the P1 position), making the Ac-XXXX-Asp-AMC scaffold ideal for developing specific caspase substrates.

| Compound Name | Sequence | Target Protease(s) | CAS Number |

| Ac-Asp-Glu-Val-Asp-AMC | Ac-DEVD-AMC | Caspase-3, Caspase-7 | 169332-61-0 |

| Ac-Ile-Glu-Thr-Asp-AMC | Ac-IETD-AMC | Caspase-8 | 348079-17-4 |

| Ac-Trp-Glu-Ala-Asp-AMC | Ac-WEAD-AMC | Caspase-1 | N/A |

| Ac-Tyr-Val-Ala-Asp-MCA | Ac-YVAD-AMC | Caspase-1 | N/A |

Note: The table lists representative examples of modified sequences and their primary targets to illustrate the principle of rational design.

Linker and Fluorophore Engineering for Enhanced Performance

Beyond the peptide sequence itself, the linker connecting the peptide to the fluorophore and the nature of the fluorophore can be engineered to improve probe performance. A typical peptide-based fluorescent probe consists of three parts: the targeting peptide, a linker, and the fluorescent moiety. dovepress.com

The linker can influence the probe's physicochemical properties and how the fluorophore interacts with the enzyme or the local environment. nih.gov For example, flexible linkers can allow for optimal positioning of the peptide sequence within the enzyme's active site. In some advanced probes, such as those used for FRET (Fluorescence Resonance Energy Transfer), the linker's length and flexibility are critical for controlling the distance-dependent energy transfer between two different fluorophores. researchgate.netnih.gov

Influence of Fluorophore Properties on Assay Sensitivity

The sensitivity of a protease assay using a peptidic fluorescent probe is critically dependent on the photophysical properties of the fluorophore. In the case of this compound, the reporter group is 7-amino-4-methylcoumarin (AMC). AMC is a widely used fluorophore in the design of fluorogenic protease substrates due to its favorable spectral characteristics. iris-biotech.de

When the AMC molecule is conjugated to the C-terminus of the peptide via an amide bond, its fluorescence is significantly quenched. nih.gov This quenching is a key feature that enables a low background signal in an enzymatic assay. The mechanism of this quenching is attributed to the electronic effect of the amide bond on the coumarin ring system. Upon enzymatic cleavage of the peptide at the aspartic acid residue, the free AMC is released. This liberation restores the electronic structure of the coumarin, leading to a substantial increase in fluorescence intensity. iris-biotech.de This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity.

The choice of AMC as a fluorophore is also dictated by its excitation and emission wavelengths. Free AMC exhibits an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm. caymanchem.com These spectral properties are advantageous as they fall within a range that minimizes interference from the autofluorescence of biological samples, which typically occurs at shorter wavelengths. The large Stokes shift (the difference between the excitation and emission maxima) of AMC also contributes to enhanced sensitivity by reducing the overlap between the excitation and emission spectra, thereby improving the signal-to-noise ratio.

The quantum yield of the fluorophore, which is a measure of the efficiency of fluorescence, is another crucial factor. AMC possesses a high fluorescence quantum yield upon its release, contributing to the high sensitivity of assays employing AMC-based substrates. The significant difference in fluorescence intensity between the conjugated and free form of AMC allows for the detection of minute amounts of enzymatic activity.

Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Bound) | ~330-350 | iris-biotech.de |

| Emission Maximum (Bound) | ~390-400 | iris-biotech.de |

| Excitation Maximum (Free) | 340-360 | caymanchem.com |

| Emission Maximum (Free) | 440-460 | caymanchem.com |

Design of Activity-Based Probes (ABPs) for Protease Profiling

Activity-based probes (ABPs) are powerful tools for the functional analysis of enzymes in complex biological systems. Unlike simple fluorogenic substrates that are turned over by the enzyme, ABPs are designed to form a stable, covalent bond with the active site of the target enzyme. rsc.orgnih.gov This covalent labeling provides a direct measure of the active enzyme concentration and allows for the visualization and identification of specific proteases.

The design of a peptidic ABP, such as one based on the Ac-Ala-Ser-Thr-Asp sequence, involves three key components:

The Recognition Element: This is the peptide sequence that provides specificity for the target protease. The Ala-Ser-Thr-Asp sequence would be designed to mimic a natural substrate recognition motif of a particular protease or class of proteases. For instance, many caspases, a family of cysteine proteases central to apoptosis, recognize tetrapeptide sequences with an aspartic acid at the P1 position (the residue immediately N-terminal to the cleavage site). aatbio.comscbt.com The specificity of the probe is determined by the interactions between the amino acid side chains of the peptide and the substrate-binding pockets of the target protease.

The Reactive Group (Warhead): This is an electrophilic group that covalently reacts with a nucleophilic residue in the active site of the target enzyme. For serine proteases, common warheads include fluorophosphonates, sulfonyl fluorides, and phosphonates. rsc.orgnih.gov For cysteine proteases like caspases, acyloxymethyl ketones (AOMKs) or fluoromethyl ketones (FMKs) are often employed. nih.gov The warhead is typically placed at the C-terminus of the peptide, where cleavage would normally occur.

The Reporter Tag: This is a group that allows for the detection and quantification of the labeled enzyme. The reporter tag can be a fluorophore, such as AMC, for fluorescent imaging or a biotin tag for affinity purification and subsequent identification by mass spectrometry. nih.gov In a quenched ABP design, a quencher molecule can be paired with the fluorophore, and the covalent binding to the enzyme leads to a conformational change that separates the two, resulting in a fluorescent signal.

The rational design of an ABP based on this compound would involve replacing the cleavable amide bond with a reactive warhead. The Ala-Ser-Thr-Asp sequence would guide the probe to its target protease. Upon binding, the warhead would form a covalent adduct with the active site serine or cysteine, thereby irreversibly inhibiting the enzyme and attaching the AMC reporter tag. This allows for the sensitive detection and profiling of the active protease population.

Table 2: Components of a Hypothetical Ac-Ala-Ser-Thr-Asp-based Activity-Based Probe

| Component | Function | Example Moiety |

| Recognition Element | Provides specificity for the target protease | Ac-Ala-Ser-Thr-Asp |

| Reactive Group (Warhead) | Forms a covalent bond with the enzyme's active site | Fluoromethylketone (FMK) |

| Reporter Tag | Enables detection and quantification | 7-Amino-4-methylcoumarin (AMC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.